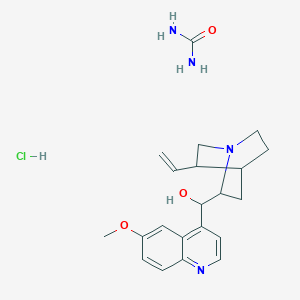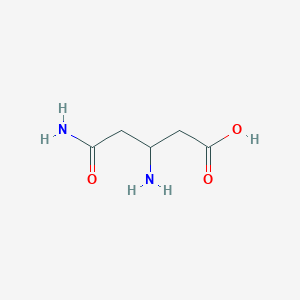![molecular formula C12H18N4S B12102938 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science
Preparation Methods
The synthesis of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea typically involves the condensation of N,N-diethylthiourea with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and other advanced techniques may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research suggests that the compound has anti-inflammatory and antioxidant activities, making it a candidate for drug development in treating inflammatory disorders and oxidative stress-related diseases.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions through its thiourea moiety, forming stable complexes. These complexes can modulate various biochemical pathways, leading to their observed biological activities .
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1,1-diethyl-3-(4-methoxybenzoyl)thiourea: This compound also forms complexes with transition metals and exhibits similar biological activities.
1,1-di-n-propyl-3-(4-(3,3-di-n-propylthioureidocarbonyl)benzoyl)thiourea: This derivative has been studied for its thermal behavior and complexation with metal ions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other thiourea derivatives.
Properties
Molecular Formula |
C12H18N4S |
|---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)/b13-9+ |
InChI Key |
AXTATRPIRYPVLG-UKTHLTGXSA-N |
Isomeric SMILES |
CCN(CC)C(=S)N/N=C/C1=CC=CC(=N1)C |
Canonical SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


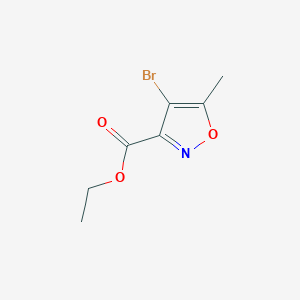
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
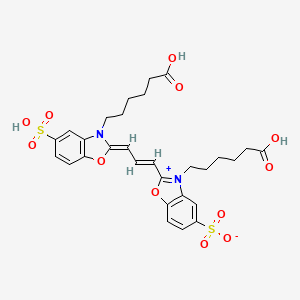

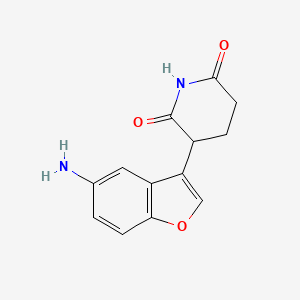

![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)
